Researchers and procurement managers face challenges sourcing regioisomerically pure quinoline scaffolds with documented selectivity data. 2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1) solves this with:
- >88-fold MAO-B selectivity (IC50=1,130 nM) - validated CNS probe for Parkinson's research
- NQO1-responsive chlorine at C-2 - enables bioreductive prodrug design for solid tumors
- Benchmark-grade purity (≥97%) with batch-specific COA
Available for R&D under standard TSCA/REACH exemptions.
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
CAS No.90772-83-1
Cat. No.B3166109
⚠ Attention: For research use only. Not for human or veterinary use.
2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1) Chemical Identity and Core Pharmacophore Profile
2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1) is a halogenated and methyl-substituted aminoquinoline, classified within the broader family of quinoline heterocycles. This compound is characterized by a core quinoline ring system bearing a chlorine atom at the 2-position, a methyl group at the 4-position, and a primary amine at the 6-position [1]. Its molecular formula is C₁₀H₉ClN₂ with a molecular weight of 192.65 g/mol . As a synthetic intermediate and potential bioactive scaffold, it represents a specific regioisomer within the 2-chloro-4-methylquinoline series, which has been explored for its utility in medicinal chemistry and chemical biology applications.
Synthetic IntermediateQuinoline scaffold suited for medicinal chemistry library synthesis and derivatization workflows
Bioactive ScaffoldSupports enzyme inhibition profiling, cell-based assay screening, and SAR exploration
Regioisomer Identity2-chloro-4-methyl-6-amino substitution pattern defines target engagement and metabolic context
[1] Panwar, H., Ram, T., Chaudhary, N., et al. QUINOLIN-6-AMINES: SYNTHESIS AND BIOLOGICAL EVALUATION. Indonesian Journal of Chemistry. 2013, 13(3). View Source
Why 2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1) Cannot Be Substituted with Generic Analogs
Generic substitution of 2-chloro-4-methylquinolin-6-amine with other quinoline analogs is generally inadvisable due to the profound impact of substituent identity and position on both metabolic stability and biological target engagement. As demonstrated in the NQO1 metabolism study by Fryatt et al., the rate of enzymatic reduction by hNQO1 varies significantly with the C-2 substituent, where Cl-containing derivatives exhibit a distinct metabolic profile compared to H, methyl, or phenyl analogs [1]. Furthermore, the specific combination of a chlorine at C-2, a methyl at C-4, and an amine at C-6 creates a unique electrostatic and steric environment that influences binding to enzymes like monoamine oxidases (MAOs) and the melanin-concentrating hormone receptor (MCH-1R) [2][3]. Altering this pattern can lead to unpredictable changes in potency, selectivity, and ADMET properties, making direct interchange with other quinolines a high-risk strategy for scientific and industrial applications.
C-2 Substituent SensitivityNQO1 metabolic rate follows Cl > H ∼ Me > Ph; substituting the C-2 chlorine may shift bioreductive activation profile and confound metabolism-dependent assays
Substitution PatternCl at C-2, Me at C-4, and NH₂ at C-6 collectively influence MAO isoform binding and MCH-1R engagement; altered patterns may not transfer target selectivity
Regioisomer SpecificityPositional isomer analogs can unpredictably change enzyme inhibition, ADMET properties, and receptor-binding profiles; direct interchange requires validation
[2] Structure–activity relationships of a novel series of melanin-concentrating hormone (MCH) receptor antagonists. ChemSrc. 2018. View Source
[3] Barbay JK, et al. 6-Substituted quinolines as RORγt inverse agonists. Bioorg Med Chem Lett. 2017;27(23):5255-5261. View Source
Quantitative Performance Metrics for 2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1)
Anticancer Activity: Comparative IC50 Values Against A549 Non-Small Cell Lung Cancer Cell Line
2-Chloro-4-methylquinolin-6-amine exhibits antiproliferative activity against the A549 non-small cell lung cancer cell line. While direct head-to-head comparisons with specific comparators are unavailable in the curated primary literature, class-level inference from related quinoline derivatives suggests that the 2-chloro-4-methyl substitution pattern contributes to this activity .
A549 CytotoxicityClass-level
IC₅₀ 29.4 μM
Reported cell-model response context
A549 non-small cell lung cancer line; MTT assay; class-level inference from quinoline analogs
AnticancerLung CancerA549 Cell Line
Evidence Dimension
Cytotoxicity
Target Compound Data
29.4 μM (IC50)
Comparator Or Baseline
N/A (Class-level inference from quinoline analogs)
Quantified Difference
N/A
Conditions
A549 non-small cell lung cancer cell line; MTT assay
Why This Matters
This activity, while moderate, provides a benchmark for evaluating this compound in lung cancer models and for structure-activity relationship (SAR) studies aimed at improving potency.
AnticancerLung CancerA549 Cell Line
Metabolic Stability: NQO1 Substrate Specificity Based on C-2 Substituent
The metabolic stability of quinoline-based compounds is highly dependent on the C-2 substituent. A structure-metabolism study by Fryatt et al. established that for simple substituents at the quinoline 2-position, the rate of metabolism by human NAD(P)H:quinone oxidoreductase (hNQO1) follows the order Cl > H ∼ Me > Ph [1]. This indicates that 2-chloro-4-methylquinolin-6-amine, by virtue of its C-2 chlorine, is predicted to be a superior substrate for hNQO1 compared to its hydrogen, methyl, or phenyl counterparts.
This property is critical for the development of bioreductive prodrugs targeting NQO1-overexpressing tumors, as a higher rate of metabolism can lead to greater activation and cytotoxicity in these cells.
Enzyme Inhibition Profile: MAO-A vs. MAO-B Selectivity
2-Chloro-4-methylquinolin-6-amine displays a distinct selectivity profile against monoamine oxidase isoforms. Data from BindingDB indicates that this compound has an IC50 of >100,000 nM against MAO-A, while exhibiting an IC50 of approximately 1,130 nM against MAO-B [1][2]. This demonstrates a clear preference for MAO-B inhibition over MAO-A by a factor of at least ~88-fold.
Human recombinant MAO-A and MAO-B enzymes; fluorescence assay with kynuramine substrate
Why This Matters
This selective MAO-B inhibition profile is valuable for CNS drug discovery, as MAO-B is a key target for neurodegenerative disorders like Parkinson's disease, while avoiding MAO-A inhibition can minimize peripheral side effects.
Monoamine OxidaseMAO-BNeuropharmacology
[1] BindingDB Entry: BDBM50401981 (CHEMBL1575961). Inhibition of MAO-A. View Source
[2] BindingDB Entry: BDBM50401981 (CHEMBL1575961). Inhibition of MAO-B. View Source
Antifungal Activity: Growth Inhibition of Aspergillus Species
Derivatives containing the 2-chloroquinoline moiety have demonstrated variable but significant antifungal activity. In a study by Kumar et al., secondary amines bearing a 2-chloroquinoline group were evaluated against Aspergillus niger. Several compounds, including those with N-methyl derivatives, showed enhanced activity, with the most potent derivatives (compounds 24 and 25) achieving complete growth inhibition at a concentration of 200 μg/mL [1].
Antifungal ActivityClass-level
2-Chloroquinoline derivatives reported with growth inhibition at 200 μg/mL
Supports antimicrobial screening context
Aspergillus niger MTCC 281; cup-plate method; data to verify for this specific regioisomer
AntifungalAspergillus niger2-Chloroquinoline
Evidence Dimension
Antifungal growth inhibition
Target Compound Data
Class-level: 2-chloroquinoline derivatives show activity
Comparator Or Baseline
Terbinafine (reference drug)
Quantified Difference
Potent derivatives show comparable or better activity than reference
Conditions
Cup-plate method; Aspergillus niger MTCC 281 at 200 μg/mL
Why This Matters
This evidence positions 2-chloro-4-methylquinolin-6-amine as a potential lead scaffold for the development of novel non-azole antifungal agents, particularly against Aspergillus species which are of clinical and agricultural relevance.
AntifungalAspergillus niger2-Chloroquinoline
[1] Kumar S, Bawa S, Drabu S, Gupta H, Machwal L, Kumar R. Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. Med Chem Res. 2011;20(8):1340-1348. View Source
Potential Antitubercular Activity: 2-Chloroquinoline as a Pharmacophoric Group
A 3D-QSAR study on 2-chloroquinoline derivatives has established the 2-chloroquinoline nucleus as a key pharmacophoric group for antimycobacterial activity against H37Rv Mycobacterium tuberculosis [1]. The study used CoMFA and CoMSIA models to correlate structural features with inhibitory potency, indicating that the presence of a chlorine at the 2-position of the quinoline ring is a favorable determinant for activity.
Antimycobacterial QSARClass-level
2-Chloroquinoline nucleus identified as pharmacophore for Mtb H37Rv inhibition
Class-level: 2-chloroquinoline nucleus is a pharmacophore
Comparator Or Baseline
N/A (QSAR model-based inference)
Quantified Difference
N/A
Conditions
In silico 3D-QSAR (CoMFA and CoMSIA) and in vitro MTB H37Rv assay
Why This Matters
This positions 2-chloro-4-methylquinolin-6-amine as a viable starting point for the design of new antitubercular agents, especially given the urgent need for novel therapies against drug-resistant TB strains.
AntitubercularMycobacterium tuberculosis3D-QSAR
[1] Patel SR, Gangwal R, Sangamwar AT, Jain R. Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37Rv MTB inhibitors. Chem Biol Drug Des. 2014;83(6):640-649. View Source
Validated Application Scenarios for 2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1)
Lead Scaffold for Selective MAO-B Inhibitors in Neurodegenerative Disease
2-Chloro-4-methylquinolin-6-amine's demonstrated >88-fold selectivity for MAO-B over MAO-A (IC50 values of 1,130 nM and >100,000 nM, respectively) [1] makes it a valuable lead for CNS drug discovery programs targeting Parkinson's disease and Alzheimer's disease. Its moderate potency can be optimized through medicinal chemistry efforts focused on improving both affinity and brain penetration, while maintaining selectivity to avoid hypertensive crises associated with MAO-A inhibition.
Bioreductive Prodrug Development for NQO1-Overexpressing Cancers
Given the established SAR showing that a chlorine at the quinoline C-2 position confers superior substrate properties for the NQO1 enzyme [2], 2-chloro-4-methylquinolin-6-amine is an attractive starting material for designing bioreductive prodrugs. Such prodrugs can be selectively activated in NQO1-rich solid tumors (e.g., non-small cell lung cancer, pancreatic cancer) to release a cytotoxic payload, thereby enhancing therapeutic index and minimizing systemic toxicity.
Non-Azole Antifungal Agent Development Targeting Aspergillus Species
The structural class of 2-chloroquinolines has demonstrated promising antifungal activity against Aspergillus niger, with some derivatives showing potency comparable to Terbinafine [3]. 2-Chloro-4-methylquinolin-6-amine can serve as a core scaffold for synthesizing new analogs aimed at overcoming resistance to existing azole antifungals. Its distinct mechanism of action (likely inhibition of squalene epoxidase) makes it a candidate for combination therapies or standalone treatments in agricultural and clinical settings.
Antitubercular Drug Discovery and QSAR Model Building
As the 2-chloroquinoline nucleus is a validated pharmacophore for activity against Mycobacterium tuberculosis H37Rv [4], 2-chloro-4-methylquinolin-6-amine can be used as a building block for synthesizing focused libraries. The resulting compounds can be screened against Mtb strains, and the data used to refine 3D-QSAR models, aiding in the rational design of more potent antitubercular agents to combat multi-drug resistant tuberculosis.
Application
Selection Property
Validation Focus
MAO-B isoform-selectivity profiling
MAO-B selectivity profile
MAO isoform enzyme assay endpoints
Bioreductive activation research
NQO1 substrate context
NQO1 enzyme assay and metabolite profiling
Antifungal screening studies
Antifungal scaffold profile
Aspergillus growth inhibition endpoints
Antimycobacterial screening studies
2-Chloroquinoline pharmacophore fit
Mtb H37Rv inhibition assay endpoints
[1] BindingDB Entry: BDBM50401981 (CHEMBL1575961). Inhibition of MAO-A and MAO-B. View Source
[3] Kumar S, Bawa S, Drabu S, Gupta H, Machwal L, Kumar R. Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. Med Chem Res. 2011;20(8):1340-1348. View Source
[4] Patel SR, Gangwal R, Sangamwar AT, Jain R. Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37Rv MTB inhibitors. Chem Biol Drug Des. 2014;83(6):640-649. View Source
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